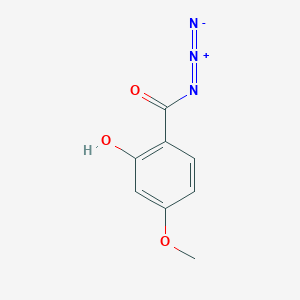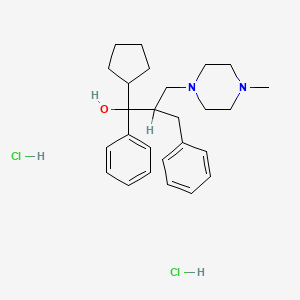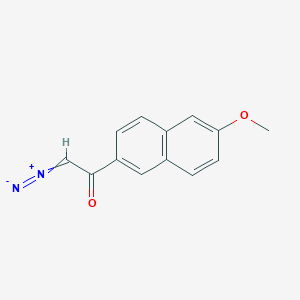
2-Hydroxy-4-methoxybenzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxybenzoyl azide: is an organic compound that belongs to the class of benzoyl azides It is characterized by the presence of a hydroxy group at the 2-position, a methoxy group at the 4-position, and an azide group attached to the benzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzoyl azide typically involves the conversion of 2-Hydroxy-4-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with sodium azide. The general steps are as follows:
Formation of Acyl Chloride: 2-Hydroxy-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-Hydroxy-4-methoxybenzoyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-methoxybenzoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the acyl azide decomposes to form an isocyanate intermediate, which can further react to form ureas or carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Rearrangement: Heat or catalysts like diphenylphosphoryl azide (DPPA) for Curtius rearrangement.
Major Products:
Amines: From reduction of the azide group.
Isocyanates: From Curtius rearrangement, which can further react to form ureas or carbamates.
Applications De Recherche Scientifique
Chemistry: 2-Hydroxy-4-methoxybenzoyl azide is used as an intermediate in organic synthesis, particularly in the preparation of amines and isocyanates, which are valuable building blocks for various chemical compounds .
Biology and Medicine: For example, azides are often used in click chemistry to create bioconjugates for drug delivery and diagnostic purposes .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific functional properties, such as improved thermal stability or enhanced mechanical strength .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group is highly nucleophilic and can participate in various chemical reactions, including nucleophilic substitution and reduction. In biological systems, azides can be used to modify biomolecules through click chemistry, where the azide group reacts with alkynes to form stable triazole linkages .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-methoxybenzoic acid: The parent compound, which lacks the azide group and is less reactive in nucleophilic substitution reactions.
4-Methoxybenzoyl azide: Similar structure but lacks the hydroxy group, which affects its reactivity and solubility properties.
2-Hydroxybenzoyl azide: Lacks the methoxy group, which influences its electronic properties and reactivity.
Uniqueness: 2-Hydroxy-4-methoxybenzoyl azide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and solubility. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
53430-49-2 |
|---|---|
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxybenzoyl azide |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-6(7(12)4-5)8(13)10-11-9/h2-4,12H,1H3 |
Clé InChI |
GBHALHDSCHTFCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)






![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
